3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Description
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is an organic compound with the molecular formula C14H7ClF6O2S. This compound is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly reactive and useful in various chemical reactions .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-2-8(6-12)9-4-10(13(16,17)18)7-11(5-9)14(19,20)21/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUROIBJCPGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181949 | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-94-7 | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1,3-Bis(trifluoromethyl)benzene
The synthesis of 3,5-bis(trifluoromethyl)bromobenzene (CAS 328-70-1) serves as a foundational intermediate. Patent CA2374595A1 details a regioselective bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a mixed solvent system of glacial acetic acid and concentrated sulfuric acid (6:1 v/v). Key parameters include:
| Parameter | Value |
|---|---|
| Brominating agent | DBH or N-bromosuccinimide (NBS) |
| Solvent ratio (H₂SO₄:AcOH) | 5:1 to 7:1 (optimal 6:1) |
| Temperature | 40–50°C (optimal 45°C) |
| Yield | >85% (reported) |
This method minimizes byproducts through rapid mixing and controlled exothermic conditions, ensuring preferential para-bromination.
Grignard Reagent Formation and Formylation
Patent US20070135662A1 describes the generation of 3,5-bis(trifluoromethyl)phenylmagnesium halides (X = Br, Cl) from bromobenzene derivatives in aliphatic ethers (e.g., THF or diethyl ether). Subsequent reaction with paraformaldehyde yields 3,5-bis(trifluoromethyl)benzylalcohol , a precursor for halogenation:
$$
\text{Ar-Mg-X} + \text{(CH₂O)ₙ} \rightarrow \text{Ar-CH₂OH} \quad \text{(Ar = 3,5-CF₃-C₆H₃)}
$$
Hydrolysis with mineral acids (H₂SO₄ or HCl) isolates the alcohol, which is further halogenated using HBr/H₂SO₄ or PBr₃ to produce 3,5-bis(trifluoromethyl)benzyl bromide .
Coupling Strategies for Biphenyl Framework
Ullmann-Type Coupling
Alternative routes employ copper-mediated coupling of 3,5-bis(trifluoromethyl)iodobenzene with benzenesulfonyl chloride derivatives. This method, though less atom-economical, avoids boronic acid preparation.
Sulfonation and Chlorination
Direct Chlorosulfonation
Introducing the sulfonyl chloride group typically involves reacting the biphenyl intermediate with chlorosulfonic acid (ClSO₃H) . The electrophilic substitution occurs preferentially at the meta position relative to electron-withdrawing CF₃ groups:
$$
\text{Ar-C₆H₅} + \text{ClSO₃H} \rightarrow \text{Ar-C₆H₄-SO₃H} \xrightarrow{\text{SOCl₂}} \text{Ar-C₆H₄-SO₂Cl}
$$
Conditions :
- Chlorosulfonic acid : 1.2–2.0 equivalents
- Temperature : 0–5°C (gradual warming to 25°C)
- Chlorination agent : Thionyl chloride (SOCl₂) or PCl₅
Post-Functionalization of Preformed Sulfonic Acids
Patent WO2010128388A2 highlights mixed anhydride strategies for reducing sulfonic acids to sulfonyl chlorides. For example, treating 3-[3-(trifluoromethyl)phenyl]benzenesulfonic acid with SOCl₂ in DMF catalyzes the conversion:
$$
\text{Ar-SO₃H} + \text{SOCl₂} \rightarrow \text{Ar-SO₂Cl} + \text{HCl} + \text{SO₂}
$$
Purification and Analytical Validation
Crystallization and Distillation
Crude products are purified via fractional distillation (for low-melting intermediates) or recrystallization from hexane/ethyl acetate mixtures. Patent US20070135662A1 reports >99% purity for benzyl bromide derivatives after vacuum distillation.
Spectroscopic Characterization
- ¹⁹F NMR : CF₃ groups appear as quartets at δ -60 to -65 ppm.
- IR : Sulfonyl chloride stretches at 1360–1390 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric).
Industrial-Scale Considerations
Solvent Recycling
Aliphatic ethers (e.g., THF) are recovered via distillation, reducing costs and environmental impact.
Byproduct Management
Bromination with DBH generates 5,5-dimethylhydantoin, which is non-toxic and easily filtered.
Chemical Reactions Analysis
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Reagents and Conditions: Common reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Major Products: The major products formed depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in creating sulfonamide drugs that target bacterial infections. Its unique sulfonyl chloride functionality enhances the efficacy of drug candidates by improving their pharmacodynamics and pharmacokinetics.
Case Study: Antimicrobial Agents
Recent studies have demonstrated that derivatives of 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride exhibit potent antimicrobial activity. For instance, synthesized pyrazole derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against drug-resistant bacteria, including Staphylococcus aureus .
| Compound Type | MIC Value (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrazole Derivatives | 0.25 | S. aureus (MRSA) |
| Urea Derivatives | Not specified | Various |
Material Science
Development of Advanced Materials
The compound is utilized in developing advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance. Its properties make it valuable in industries like electronics and automotive manufacturing.
Applications in Coatings
Research indicates that incorporating sulfonyl chloride into polymer matrices can significantly improve their mechanical properties and resistance to environmental degradation. This enhancement is critical for applications where durability is paramount.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Thermal stability, Chemical resistance |
| Coatings | Mechanical strength, Environmental durability |
Agrochemical Formulations
Role in Herbicide and Pesticide Development
this compound plays a vital role in formulating agrochemicals, particularly effective herbicides and pesticides. These formulations contribute to improved crop yields while minimizing environmental impact.
Case Study: Efficacy of Formulations
Studies have shown that agrochemical products developed using this compound exhibit enhanced efficacy against a range of pests and weeds, leading to better management practices in agriculture .
| Agrochemical Type | Efficacy Improvement |
|---|---|
| Herbicides | Enhanced pest control |
| Pesticides | Improved crop yield |
Synthesis of Fluorinated Compounds
Importance in Organic Synthesis
The compound is also significant for synthesizing fluorinated compounds used in various applications, including refrigerants and specialty chemicals. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of the resulting compounds.
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride can be compared with other similar compounds, such as:
3,5-bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the additional phenyl ring, making it less versatile in certain reactions.
3,5-bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups and the presence of a sulfonyl chloride functional group, which together provide a combination of reactivity and stability that is valuable in both research and industrial applications.
Biological Activity
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly in the realm of medicinal chemistry. The presence of the trifluoromethyl groups enhances its pharmacological properties, making it a subject of interest in drug development and synthesis.
- Molecular Formula: C13H8ClF6O2S
- Molecular Weight: 360.67 g/mol
- Structure: The compound features a sulfonyl chloride functional group attached to a biphenyl structure, with trifluoromethyl substituents that contribute to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The sulfonyl chloride moiety is known to react with nucleophilic sites on enzymes, leading to inhibition.
- Cell Signaling Modulation: By interacting with specific signaling pathways, this compound can alter cellular responses, impacting processes such as proliferation and apoptosis.
- Target Selectivity: The trifluoromethyl groups enhance lipophilicity and influence the binding affinity towards biological targets, increasing selectivity over non-target interactions.
Biological Activity Data
The following table summarizes some notable biological activities associated with this compound:
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells. The mechanism was linked to the inhibition of specific kinases that regulate cell cycle progression.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds, indicating that the presence of trifluoromethyl groups enhances both potency and selectivity against target enzymes. Additionally, research has shown that modifications to the sulfonyl chloride group can further optimize biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : This compound is synthesized via electrophilic aromatic substitution or coupling reactions. Key steps include sulfonation of the benzene ring followed by chlorination. For the trifluoromethyl-substituted phenyl group, Friedel-Crafts alkylation using AlCl₃ as a catalyst is common. Reaction temperature (optimized at 0–5°C for chlorination) and stoichiometric control of sulfonating agents (e.g., ClSO₃H) are critical to avoid over-sulfonation. Purity is confirmed via ¹H/¹⁹F NMR and HPLC (>98% purity) .
Q. How can researchers characterize the purity and structural integrity of this sulfonyl chloride?
- Methodology : Use ¹⁹F NMR to verify the presence and position of trifluoromethyl groups (δ ~ -60 ppm). ¹H NMR confirms aromatic protons and sulfonyl chloride functionality (δ 7.5–8.5 ppm). X-ray crystallography resolves steric effects from the bulky 3,5-bis(trifluoromethyl)phenyl group. LC-MS monitors hydrolytic degradation (e.g., formation of sulfonic acid byproducts under moisture) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Store under inert gas (argon) at -20°C to prevent hydrolysis. Use gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) must include acid-resistant gloves and face shields due to the compound’s corrosive nature. Emergency response for spills involves neutralization with sodium bicarbonate and disposal via licensed hazardous waste contractors .
Advanced Research Questions
Q. How do electronic effects of the 3,5-bis(trifluoromethyl)phenyl group influence sulfonyl chloride reactivity in nucleophilic substitutions?
- Methodology : The electron-withdrawing trifluoromethyl groups activate the sulfonyl chloride toward nucleophilic attack. Kinetic studies using amines (e.g., benzylamine) in DMF show second-order rate constants (k₂ ~ 0.15 L/mol·s at 25°C). Computational modeling (DFT) reveals reduced electron density at the sulfur center, enhancing electrophilicity. Contrast with less electron-deficient analogs (e.g., 3,5-dimethylphenyl derivatives) shows a 3x reactivity difference .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?
- Analysis : Discrepancies arise from competing hydrolysis (pH-dependent) and steric hindrance. For example, reactions with bulky amines (e.g., tert-butylamine) yield <40% due to steric blocking, while primary amines (e.g., methylamine) achieve >85% yield. Optimize by pre-drying solvents (molecular sieves) and using Schlenk techniques to exclude moisture. Validate via in-situ IR monitoring of S=O stretching (1370–1350 cm⁻¹) .
Q. How can researchers design experiments to assess environmental persistence or toxicity of this compound?
- Methodology : Conduct OECD 301F biodegradation tests to measure half-life in aqueous systems. Use LC-MS/MS to track degradation products (e.g., sulfonic acids). Ecotoxicity is assessed via Daphnia magna acute toxicity assays (EC₅₀). Compare with structurally similar perfluorinated compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid), which show moderate bioaccumulation potential (log Kow ~ 4.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
